molecular formula C20H32N2O B11328397 1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine

1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine

Cat. No.: B11328397
M. Wt: 316.5 g/mol
InChI Key: SBJATNWFTLTAFO-UHFFFAOYSA-N
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Description

1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine is a complex organic compound with a unique structure that includes a piperazine ring, a dimethyl-substituted oxane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the oxane ring and the piperazine ring separately. The oxane ring can be synthesized through a series of reactions involving the formation of a cyclic ether, followed by the introduction of the dimethyl and phenyl groups. The piperazine ring is synthesized through the cyclization of appropriate diamines. The final step involves the coupling of the oxane and piperazine rings under specific reaction conditions, such as the use of a strong base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-ethylpiperazine
  • 1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-phenylpiperazine

Uniqueness

1-[2-(2,2-Dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions or properties are required .

Properties

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylpiperazine

InChI

InChI=1S/C20H32N2O/c1-19(2)17-20(10-16-23-19,18-7-5-4-6-8-18)9-11-22-14-12-21(3)13-15-22/h4-8H,9-17H2,1-3H3

InChI Key

SBJATNWFTLTAFO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN2CCN(CC2)C)C3=CC=CC=C3)C

Origin of Product

United States

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